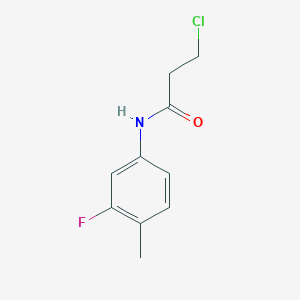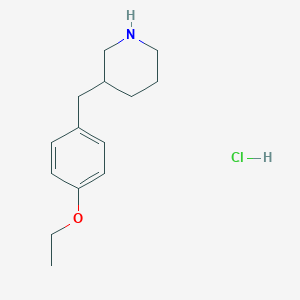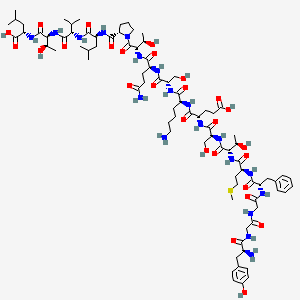
gamma-ENDORPHIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
An endogenous opioid peptide derived from BETA-LIPOTROPIN of the pro-opiomelanocortin (POMC) system. It is the 17-amino acid sequence of the N-terminal of BETA-ENDORPHIN and differs from ALPHA-ENDORPHIN by one amino acid (beta-endorphin 1-16).
Scientific Research Applications
Quantification and Measurement
- Quantification in Rat Brain : Gamma-endorphin, along with alpha-endorphin, was quantified in rat brains using liquid chromatography-electrospray ionization-tandem mass spectrometry, offering insights into its concentration and distribution in brain tissues (Kosanam, Ramagiri, & Dass, 2009).
Influence on Human Physiology and Behavior
- Alcohol Sensitivity and Opioid Receptor Polymorphism : A study on the A118G polymorphism of the OPRM1 gene, which affects mu-opioid receptor binding to beta-endorphin, provided insights into genetic influences on alcohol sensitivity and susceptibility to alcohol use disorders (Ray & Hutchison, 2004).
Analgesic Action Discovery
- Analgesic Action of Beta-Endorphin : The discovery of beta-endorphin's analgesic action and its relationship with opioids like morphine was highlighted, contributing to our understanding of endogenous pain control mechanisms (Székely, 2001).
Exercise and Endorphin Levels
- Endorphin Levels During Exercise : A study indicated that exercise intensity influences beta-endorphin and its metabolites, like gamma-endorphin, in the blood, suggesting a link between physical activity and endorphin levels (Viru & Tendzegolskis, 2008).
Endorphins in Non-Human Species
- Beta-Endorphins in Common Carp : Research on the carp's pituitary gland and plasma revealed forms of beta-endorphin, suggesting the evolutionary and physiological significance of endorphins across species (van den Burg et al., 2001).
Alcoholism and Beta-Endorphin
- Beta-Endorphin and Alcohol Dependence : Differences in beta-endorphin response to stress and alcohol, influenced by family history and alcohol dependence, were observed, providing insights into the biological underpinnings of alcoholism (Dai, Thavundayil, & Gianoulakis, 2005).
Neonatal Imprinting and Adult Behavior
- Neonatal Beta-Endorphin Imprinting : A study found that neonatal exposure to beta-endorphin can influence adult sexual behavior and brain serotonin levels in rats, suggesting the long-term impact of early hormonal exposure (Csaba et al., 2003).
Alcoholism Vulnerability
- Neurochemical Markers of Alcoholism : Beta-endorphin was discussed as a potential neurochemical marker for genetic vulnerability to alcoholism, emphasizing its role in addiction and behavioral regulation (Ratsma, van der Stelt, & Gunning, 2002).
Holistic Cancer Therapy
- Beta-Endorphins in Cancer Therapy : The potential of beta-endorphins in holistic cancer therapy was explored, highlighting their analgesic, anti-inflammatory, and immune-stimulatory activities (Shrihari, 2019).
Responses to Stress and Alcohol
- Pituitary Beta-Endorphin and Alcoholism : The study of beta-endorphin responses to stress and alcohol in individuals with different risks of alcoholism provided insights into the interplay of genetics, environment, and substance use (Dai, Thavundayil, & Gianoulakis, 2002).
Electric Field Therapy
- Electric Field Exposure and Endorphins : Investigation into the effect of electric field exposure on human plasma beta-endorphin levels provided insights into alternative pain relief and infection defense mechanisms (Nakagawa-Yagi et al., 2015).
Endorphin Regulation in Fish
- GnRH Neurons and Beta-Endorphin : The influence of beta-endorphin on the electrical activity of gonadotropin-releasing hormone neurons in fish suggested a complex interaction between opioid peptides and reproductive functions (Wayne & Kuwahara, 2007).
Melanocyte Biology
- Regulation of Melanocyte Biology : The role of beta-endorphin in the regulation of human epidermal melanocyte biology, influencing skin pigmentation, was demonstrated (Kauser et al., 2003).
Sodium Metabolism and Hypertension
- Gamma-MSH, Sodium, and Hypertension : The study of gamma-MSH in sodium metabolism and its potential role in salt-sensitive hypertension highlighted its physiological significance in cardiovascular health (Humphreys, 2004).
Neonatal Treatment Effects
- Neonatal Beta-Endorphin and Nocistatin : Research showed that neonatal beta-endorphin treatment significantly increased nocistatin levels in adult rats, suggesting a long-term impact on pain tolerance (Tekes, Hantos, & Csaba, 2004).
Beta-Endorphin and Cardiac Function
- Influence on Isolated Rat Heart : The effect of beta-endorphin on the functional activity of isolated rat hearts was studied, with a focus on δ-opioid receptors, illuminating its role in cardiac physiology (Laptev et al., 2015).
Beta-Endorphin and Immune Function
- Effect on IL-4 and Gamma-IFN Production : The role of beta-endorphin in modulating immune response through its influence on IL-4 and gamma-IFN production by CD4+ lymphocytes was explored, shedding light on its immunoregulatory functions (Gein & Gorshkova, 2008).
properties
CAS RN |
61512-77-4 |
|---|---|
Molecular Formula |
C83H131N19O27S |
Molecular Weight |
1859.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C83H131N19O27S/c1-41(2)33-55(75(120)98-65(43(5)6)79(124)100-67(45(8)106)80(125)95-57(83(128)129)34-42(3)4)94-78(123)60-20-16-31-102(60)82(127)68(46(9)107)101-72(117)52(25-27-61(86)109)91-76(121)58(39-103)96-70(115)51(19-14-15-30-84)90-71(116)53(26-28-64(112)113)92-77(122)59(40-104)97-81(126)66(44(7)105)99-73(118)54(29-32-130-10)93-74(119)56(36-47-17-12-11-13-18-47)89-63(111)38-87-62(110)37-88-69(114)50(85)35-48-21-23-49(108)24-22-48/h11-13,17-18,21-24,41-46,50-60,65-68,103-108H,14-16,19-20,25-40,84-85H2,1-10H3,(H2,86,109)(H,87,110)(H,88,114)(H,89,111)(H,90,116)(H,91,121)(H,92,122)(H,93,119)(H,94,123)(H,95,125)(H,96,115)(H,97,126)(H,98,120)(H,99,118)(H,100,124)(H,101,117)(H,112,113)(H,128,129)/t44-,45-,46-,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,65+,66+,67+,68+/m1/s1 |
InChI Key |
GASYAMBJHBRTOE-WHDBNHDESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
sequence |
YGGFMTSEKSQTPLVTL |
synonyms |
eta-Endorphin (1-17) Endorphin, gamma gamma Endorphin gamma-Endorphin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



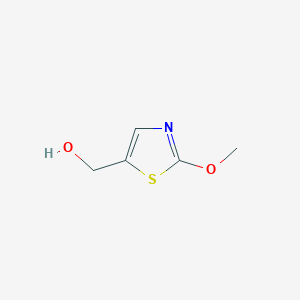
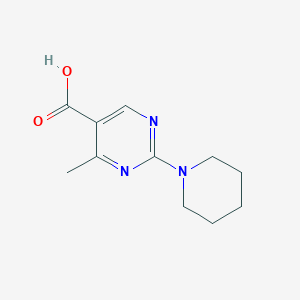

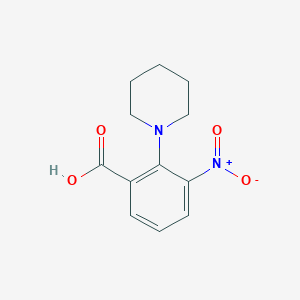
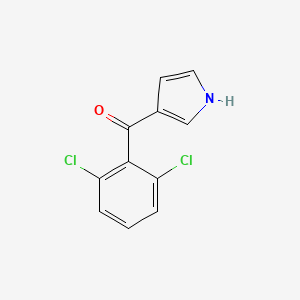
![3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627196.png)
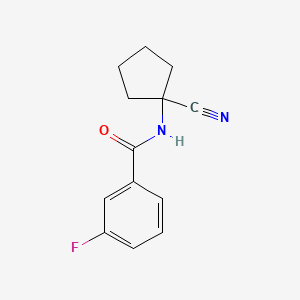
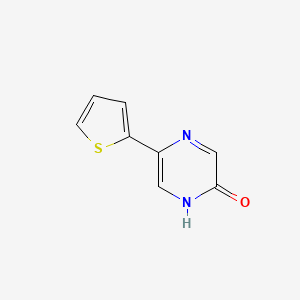
![4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1627200.png)
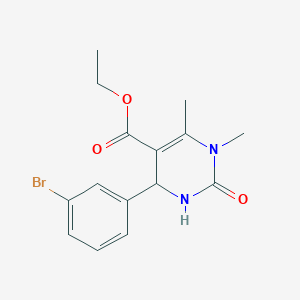
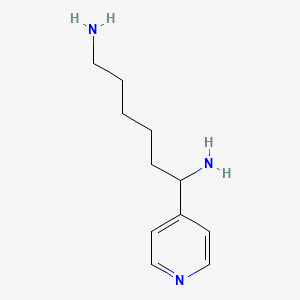
![N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine](/img/structure/B1627205.png)
